![molecular formula C7H11ClN2 B2853953 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride CAS No. 78520-29-3](/img/structure/B2853953.png)

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride, also known as THB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. THB is a heterocyclic compound that contains a benzimidazole ring and a tetrahydrofuran ring. In

Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Hydrochloride Applications

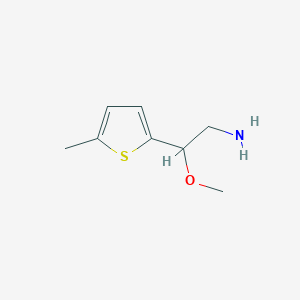

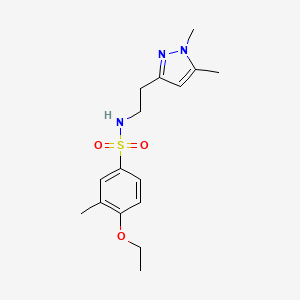

Selective COX-2 Inhibition for Anti-Inflammatory Applications: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole derivatives have been synthesized to evaluate their biological activities as selective cyclooxygenase-2 (COX-2) inhibitors . These compounds are particularly significant in the treatment of inflammation and inflammation-associated disorders, offering potential therapeutic benefits with reduced gastrointestinal toxicities compared to non-selective COX inhibitors.

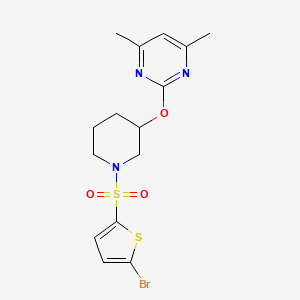

Cancer Research and Angiogenesis: The COX-2 isozyme, which can be selectively inhibited by 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole derivatives, is implicated in cancer and angiogenesis . This suggests a role for these compounds in cancer treatment strategies, possibly slowing the progression of tumors and reducing the formation of new blood vessels that feed cancer growth.

Alzheimer’s Disease Progression: Recent studies indicate that selective COX-2 inhibitors, which can be designed using the 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole scaffold, may slow the progress of Alzheimer’s disease without causing gastrointestinal damage . This opens up a promising avenue for the development of new treatments for neurodegenerative diseases.

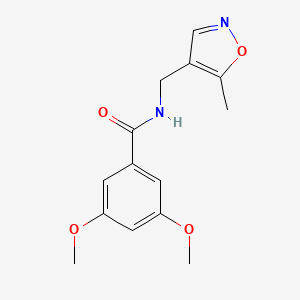

Synthesis of Natural Product Analogues: The compound has been used in the synthesis of terrazoanthine natural products, which are a family of 2-aminoimidazole alkaloids isolated from marine invertebrates . These natural products have various biological activities and the synthetic analogues could lead to new pharmaceuticals.

Development of Antibacterial and Antifungal Agents: Derivatives of 1H-benzo[d]imidazole, which include the 4,5,6,7-tetrahydro variant, have shown potential as antibacterial and antifungal agents . This application is crucial in the ongoing battle against resistant strains of bacteria and fungi.

Medicinal Chemistry: Bioisostere Replacement: The structure of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole allows it to act as a bioisostere, replacing groups like guanidine, benzamidine, and triazole in biologically active compounds . This property is valuable for the design of new drugs with improved efficacy and reduced side effects.

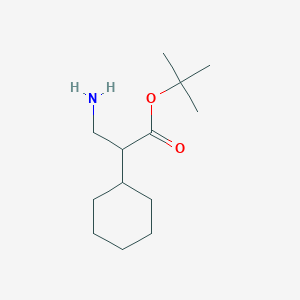

Chemical Reactant for Imidazolylnitroquinoxalinedione Synthesis: This compound serves as a useful reactant for the preparation of imidazolylnitroquinoxalinedione, a compound with potential pharmacological applications .

Exploration of Molecular Interactions: Due to its ability to form multiple hydrogen bonds, 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole is an interesting candidate for studying interactions with biological targets containing glutamate and aspartate residues . This can lead to a better understanding of molecular recognition processes in biological systems.

Wirkmechanismus

Biochemical Pathways

Benzimidazole derivatives have been reported to show activity against various bacterial strains, suggesting that they may affect bacterial metabolic pathways .

Result of Action

Benzimidazole derivatives have been reported to exhibit antimicrobial activity, suggesting that they may inhibit the growth of microorganisms .

Eigenschaften

IUPAC Name |

4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-2-4-7-6(3-1)8-5-9-7;/h5H,1-4H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLWNEUASQXDQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)NC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2853876.png)

![methyl 4-[(1E)-(hydroxyimino)methyl]-1-phenyl-5-(phenylsulfanyl)-1H-pyrazole-3-carboxylate](/img/structure/B2853878.png)

![1-(4-Fluorophenyl)-3-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]azetidin-2-one](/img/structure/B2853884.png)

![4-chloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2853887.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2853889.png)